molecular formula C7H6Cl2N2 B100106 5-Allyl-4,6-dichloropyrimidine CAS No. 16019-31-1

5-Allyl-4,6-dichloropyrimidine

Cat. No. B100106
CAS RN: 16019-31-1
M. Wt: 189.04 g/mol
InChI Key: PDLIUMXRLQCZRG-UHFFFAOYSA-N
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Description

5-Allyl-4,6-dichloropyrimidine is a chemical compound that serves as a versatile intermediate in the synthesis of various pyrimidine derivatives. It is characterized by the presence of an allyl group attached to the fifth position of the pyrimidine ring, which is further substituted with chlorine atoms at the fourth and sixth positions. This structure provides a reactive site for nucleophilic substitution and facilitates further chemical transformations .

Synthesis Analysis

The synthesis of 5-allyl-4,6-dichloropyrimidine involves base-promoted aromatic nucleophilic substitution reactions. For instance, the compound can be synthesized by reacting 5-allyl-6-chloro-1,3-dimethyluracil with alkylamines, followed by treatment with bis(acetonitrile) palladium (II) chloride . Another approach includes the aminolysis of 5-allyl-4,6-dichloropyrimidines with different N-substituted anilines and indoline, leading to the formation of aminolysis products that can undergo acid-promoted intramolecular Friedel–Crafts cyclization to yield polysubstituted benzazepines .

Molecular Structure Analysis

The molecular structure of derivatives of 5-allyl-4,6-dichloropyrimidine has been studied using various techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy. For example, the crystal structure of 1-allyl-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidine-2(1H)-thione, a derivative, has been determined, revealing intermolecular interactions that form a two-dimensional network . Additionally, DFT analysis has been used to predict the relative stabilities of isomers of related compounds .

Chemical Reactions Analysis

5-Allyl-4,6-dichloropyrimidine is a precursor for various chemical reactions. It can undergo Suzuki coupling reactions to yield pyrimidine derivatives substituted with prop-1-en-1-yl and hexa-1,5-dien-3-yl fragments . It also reacts with arylsulfenyl chlorides to form arylsulfanyl-substituted pyrimidine derivatives . Furthermore, the allyl group in the compound provides a handle for cross-coupling reactions, as demonstrated in the synthesis of 2,4-diamino-5-methyl-6-[2-(phosphonomethoxy)ethoxy]pyrimidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-allyl-4,6-dichloropyrimidine and its derivatives are influenced by the substituents on the pyrimidine ring. The presence of the allyl group and chlorine atoms contributes to the reactivity of the compound, making it suitable for various organic transformations. The properties of these compounds, such as solubility, melting point, and stability, can be deduced from their molecular structure and intermolecular interactions, as seen in the crystal structure analysis . The electronic spectra and vibrational frequencies of these compounds can be calculated using DFT and TD-DFT methods, providing insights into their electronic structures .

Scientific Research Applications

5-Allyl-4,6-dichloropyrimidine is a chemical compound with the CAS Number: 16019-31-1 . It’s a colorless to yellow to brown solid or liquid . It’s used in scientific research, particularly in the field of medicinal chemistry .

One of the potential applications of 5-Allyl-4,6-dichloropyrimidine is in the synthesis of pharmacologically active decorated six-membered diazines . Diazines, which include pyridazine, pyrimidine, and pyrazine, are two-nitrogen containing compounds that are widespread in nature and constitute a central building block for a wide range of pharmacological applications .

These compounds are reported to exhibit a variety of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

The synthesis of these compounds often involves the use of commercially available ammonium hydroxide (NH4OH) for performing the first amination in heated 2-propanol, 70°C for 48 h . This produces the 4-amino-5-methoxy-6-chloropyrimidine in high yield .

Safety And Hazards

The safety information for 5-Allyl-4,6-dichloropyrimidine includes the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

4,6-dichloro-5-prop-2-enylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2/c1-2-3-5-6(8)10-4-11-7(5)9/h2,4H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLIUMXRLQCZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(N=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333920
Record name 4,6-Dichloro-5-(prop-2-en-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Allyl-4,6-dichloropyrimidine

CAS RN

16019-31-1
Record name 4,6-Dichloro-5-(2-propen-1-yl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16019-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-5-(prop-2-en-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
LM Acosta‐Quintero, J Jurado… - European Journal of …, 2015 - Wiley Online Library
A detailed examination of the synthesis of functionalized 6,11‐dihydro‐5H‐benzo[b]pyrimido[5,4‐f]azepines 4 is described. Base‐promoted aromatic nucleophilic substitution of 5‐allyl‐…
VN Sokolova, OY Magidson - Chemistry of Heterocyclic Compounds, 1968 - Springer
In order to find antitumoral substances, a number of new derivatives of N-(4-pyrimidyl)ethylamine with an allyl or p-chlorophenyl group in position 5 of the pyrimidine nucleus has been …
Number of citations: 2 link.springer.com
JA Montgomery, K Hewson - Journal of Medicinal Chemistry, 1967 - ACS Publications
1, X= CH 2, X= N is also related to 4-aminopyrazolo [3, 4-d] pyrimidine (4-APP) ribonucleoside (2), 4· 6 in which N-7 and C-8 have been inverted. Since both these structures have …
Number of citations: 41 pubs.acs.org
LM Acosta Quintero, I Burgos, A Palma… - … Section C: Structural …, 2018 - scripts.iucr.org
(IUCr) A concise, efficient and versatile synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines: synthesis and spectroscopic characterization, together with the molecular and …
Number of citations: 2 scripts.iucr.org
LM Acosta Quintero, I Burgos, A Palma… - … Section C: Structural …, 2016 - scripts.iucr.org
A simple and effective two-step approach to tricyclic pyrimidine-fused benzazepines has been adapted to give the tetracyclic analogues. In (RS)-8-chloro-6-methyl-1,2,6,7-…
Number of citations: 7 scripts.iucr.org
A Gomtsyan, S Didomenico, CH Lee… - Journal of medicinal …, 2002 - ACS Publications
Adenosine (ADO) is an extracellular signaling molecule within the central and peripheral nervous system. Its concentration is increased at sites of tissue injury and inflammation. One of …
Number of citations: 97 pubs.acs.org
DE Smith - 2017 - search.proquest.com
Many biologically active compounds consist of interconverting atropisomeric mixtures. While one of the atropisomers inhibits the target, the other may lead to off-target effects. In this …
Number of citations: 0 search.proquest.com
M Kaur, S Garg, DS Malhi, HS Sohal - Current Organic Chemistry, 2021 - researchgate.net
Seven membered heterocyclic Azepine and its derivatives have great pharmacological and therapeutic implications. In this review, the literature of the last fifty years has been exploited …
Number of citations: 1 www.researchgate.net
M Vettorazzi, E Angelina, S Lima, T Gonec… - European journal of …, 2017 - Elsevier
Sphingosine kinase 1 (SphK1), the enzyme that produces the bioactive sphingolipid metabolite, sphingosine-1-phosphate, is a promising new molecular target for therapeutic …
Number of citations: 28 www.sciencedirect.com
YL Zhang, CT Xu, T Liu, Y Zhu, Y Luo - Chemistry of Heterocyclic …, 2018 - Springer
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described. The procedure is operationally simple and …
Number of citations: 2 link.springer.com

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